molecular formula C19H16O5 B2688831 [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid CAS No. 500204-27-3

[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid

Cat. No.: B2688831
CAS No.: 500204-27-3
M. Wt: 324.332
InChI Key: IDEUMEFGSLGUHU-UHFFFAOYSA-N
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Description

(4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is characterized by the presence of a chromen-2-one (coumarin) moiety linked to a phenylacetic acid group through an ether linkage.

Preparation Methods

The synthesis of (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid typically involves the esterification of 7-hydroxy-4-ethylcoumarin with phenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

(4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid can be compared with other coumarin derivatives such as:

The uniqueness of (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid lies in its specific substitution pattern, which can modulate its chemical and biological properties.

Properties

IUPAC Name

2-(4-ethyl-2-oxochromen-7-yl)oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-2-12-10-17(20)24-16-11-14(8-9-15(12)16)23-18(19(21)22)13-6-4-3-5-7-13/h3-11,18H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEUMEFGSLGUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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